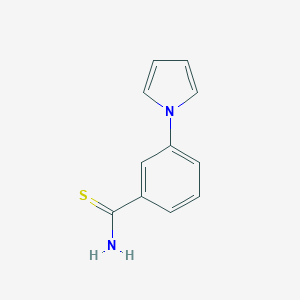
3-(1h-Pyrrol-1-yl)benzene-1-carbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds, such as benzene-1,3,5-tricarboxamides (BTAs) and pyrrole derivatives, involves intricate chemical processes that harness the unique reactivity of the core structural units. For instance, BTAs are synthesized through methods that utilize the supramolecular self-assembly behavior of these compounds, stabilizing them into one-dimensional, nanometer-sized rod-like structures through threefold H-bonding (Cantekin, de Greef, & Palmans, 2012). Similarly, the synthesis of pyrrole derivatives is often guided by the compound's ability to serve as a versatile scaffold for novel biologically active compounds, utilizing its saturated scaffold for efficient pharmacophore exploration (Li Petri et al., 2021).
Molecular Structure Analysis
The molecular structure of 3-(1H-Pyrrol-1-yl)benzene-1-carbothioamide and related molecules is characterized by their ability to form stable, well-defined arrangements, which are crucial for their self-assembly and supramolecular interactions. The structure of BTAs, for example, facilitates the formation of one-dimensional nanostructures, highlighting the importance of molecular design in supramolecular chemistry (Cantekin, de Greef, & Palmans, 2012).
Chemical Reactions and Properties
3-(1H-Pyrrol-1-yl)benzene-1-carbothioamide and its analogs participate in a variety of chemical reactions, reflecting their versatile chemical properties. For instance, the reactivity of pyrrole derivatives in drug discovery illustrates the compound's role in synthesizing bioactive molecules with selective target interactions (Li Petri et al., 2021).
Applications De Recherche Scientifique
Application 1: Antitubercular Agents
- Specific Scientific Field : Medicinal Chemistry
- Summary of the Application : The compound “3-(1h-Pyrrol-1-yl)benzene-1-carbothioamide” has been synthesized and evaluated as a potential antitubercular agent. It targets two enzymes, enoyl ACP reductase and dihydrofolate reductase, which are critical for the survival and proliferation of Mycobacterium tuberculosis .
- Methods of Application or Experimental Procedures : The compound was synthesized and characterized, and its inhibitory activity against the two enzymes was assessed. A molecular docking analysis was conducted to determine the potential mechanism of action of the synthesized compounds .
- Results or Outcomes : Most of the synthesized compounds exhibited dual inhibition against the enzymes enoyl ACP reductase and DHFR. Several synthesized substances also demonstrated significant antibacterial and antitubercular properties. The results indicated that there were binding interactions seen with the active sites of dihydrofolate reductase and enoyl ACP reductase .
Application 2: Anti-Inflammatory Agents
- Specific Scientific Field : Medicinal Chemistry
- Summary of the Application : Substituted N-[3-(1H-pyrrol-1-yl)methyl]-1,2,5,6-tetrahydropyridin-1-yl]benzamide/benzene sulfonamides have been synthesized and evaluated as potential anti-inflammatory agents .
- Methods of Application or Experimental Procedures : The compounds were synthesized, characterized, and their anti-inflammatory properties were assessed .
- Results or Outcomes : The study provided evidence that several synthesized molecules could exert their anti-inflammatory properties .
Application 3: Anticancer Agents
- Specific Scientific Field : Medicinal Chemistry
- Summary of the Application : Pyrrole and its fused derivatives, which include “3-(1h-Pyrrol-1-yl)benzene-1-carbothioamide”, have been studied for their potential as anticancer agents .
- Methods of Application or Experimental Procedures : The compounds were synthesized, characterized, and their cytotoxic activities were assessed .
- Results or Outcomes : Several mechanisms are involved in their cytotoxic activities as being dihydrofolate reductase inhibitors, tyrosine kinase inhibitors, cyclin dependant kinase inhibitors or adenosine receptor antagonist .
Application 4: Laboratory Chemicals
- Specific Scientific Field : Chemistry
- Summary of the Application : “3-(1h-Pyrrol-1-yl)benzene-1-carbothioamide” can be used as a laboratory chemical .
- Methods of Application or Experimental Procedures : The compound can be used in various laboratory procedures, depending on the specific requirements of the experiment .
- Results or Outcomes : The outcomes will vary depending on the specific experiment conducted .
Application 5: Imidazole Containing Compounds
- Specific Scientific Field : Medicinal Chemistry
- Summary of the Application : Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds. It is also known as 1, 3-diazole. The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .
- Methods of Application or Experimental Procedures : The compounds were synthesized, characterized, and their biological properties were assessed .
- Results or Outcomes : The study provided evidence that several synthesized molecules could exert their biological properties .
Application 6: Multi-Target Inhibition
- Specific Scientific Field : Medicinal Chemistry
- Summary of the Application : In this study, new series of N’- (2- (substitutedphenoxy)acetyl)-4- (1 H -pyrrol-1-yl)benzohydrazides ( 3a-j) 4- (2,5-dimethyl-1 H -pyrrol-1-yl)-N’- (2- (substitutedphenoxy)acetyl)benzohydrazides ( 5a-j) were synthesized, characterized and assessed as inhibitors of enoyl ACP reductase and DHFR .
- Methods of Application or Experimental Procedures : The compounds were synthesized, characterized, and their inhibitory activities were assessed .
- Results or Outcomes : The results indicated that there were binding interactions seen with the active sites of dihydrofolate reductase and enoyl ACP reductase. Additionally, important structural details were identified that play a critical role in sustaining the dual inhibitory activity .
Orientations Futures
The future directions for research on “3-(1h-Pyrrol-1-yl)benzene-1-carbothioamide” could include detailed studies on its synthesis, structural analysis, reactivity, mechanism of action, and physical and chemical properties. Additionally, its potential applications in medicinal chemistry, particularly as an anticancer agent, could be explored further .
Propriétés
IUPAC Name |
3-pyrrol-1-ylbenzenecarbothioamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2S/c12-11(14)9-4-3-5-10(8-9)13-6-1-2-7-13/h1-8H,(H2,12,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKZUYCBQOPNMNQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=CC=CC(=C2)C(=S)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90384043 |
Source


|
| Record name | 3-(1H-Pyrrol-1-yl)benzene-1-carbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90384043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1h-Pyrrol-1-yl)benzene-1-carbothioamide | |
CAS RN |
175276-79-6 |
Source


|
| Record name | 3-(1H-Pyrrol-1-yl)benzene-1-carbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90384043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

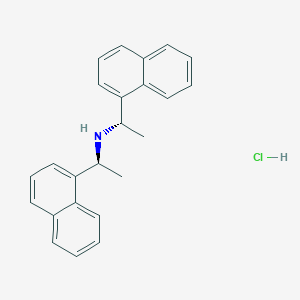
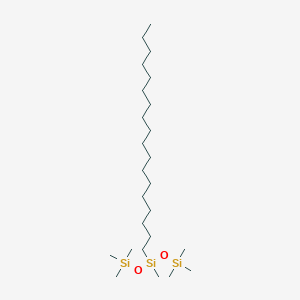
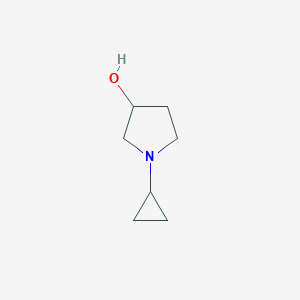
![Bicyclo[2.2.1]heptan-2-one, 1-amino-3,3-dimethyl-, (1R,4R)-(9CI)](/img/structure/B71757.png)
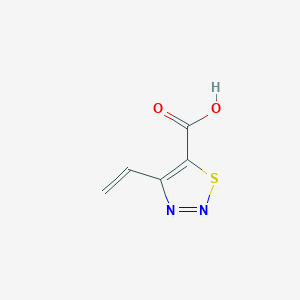
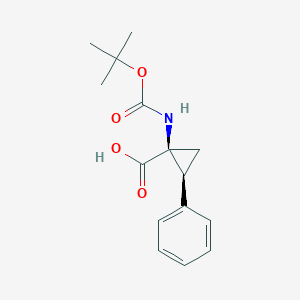
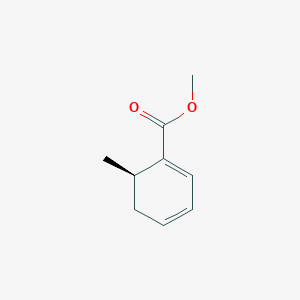
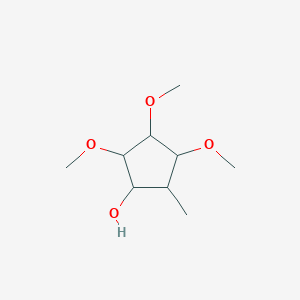
![2-[2-(trifluoromethyl)phenyl]-1H-imidazole](/img/structure/B71765.png)
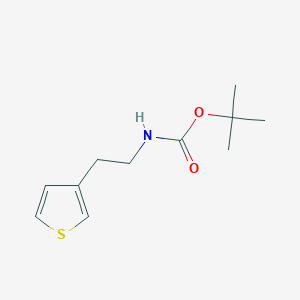
![N-tert-Butoxycarbonyl-N-[3-(tert-butoxycarbonylamino)propyl]glycine](/img/structure/B71769.png)
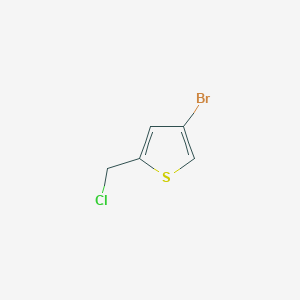
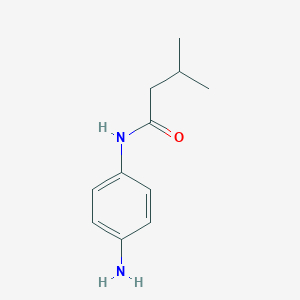
![[2,2'-Bipyridine]-5-carbaldehyde](/img/structure/B71778.png)